Lifitegrast sodium
Übersicht
Beschreibung
Lifitegrast, sold under the brand name Xiidra, is a medication used to treat dry eye disease, a syndrome called keratoconjunctivitis sicca . It reduces inflammation by inhibiting inflammatory cell binding .
Synthesis Analysis
Lifitegrast was initially designed by Sunesis and developed by SARcode Bioscience . An accurate, robust HPLC method has been validated for routine quality control analysis of Lifitegrast . Theoretical quantum chemical calculations of reaction enthalpy were studied to explain the formation of its degradants .Molecular Structure Analysis
Lifitegrast is a tetrahydroisoquinoline derivative and lymphocyte function-associated antigen-1 (LFA-1) antagonist . Its chemical formula is C29H24Cl2N2O7S .Chemical Reactions Analysis
Two degradants were formed under acidic stress conditions . Lifitegrast was then converted to the corresponding sodium salt, extracted into an aqueous phase, and converted back to the desired product by the addition of aqueous hydrochloric acid .Physical And Chemical Properties Analysis
Lifitegrast sodium is a small molecule with an average weight of 637.46 . It has a water solubility of 0.00463 mg/mL .Wissenschaftliche Forschungsanwendungen
Treatment of Dry Eye Disease : Lifitegrast has been shown to be effective in reducing symptoms of eye dryness in patients with DED. In a study, lifitegrast-treated subjects experienced significant improvement in eye dryness compared to those treated with a placebo. This improvement was measured by the eye dryness score (EDS) on a visual analogue scale (Tauber et al., 2015).
Reduction of Ocular Inflammation : Lifitegrast acts as an integrin antagonist, decreasing T-cell-mediated inflammation associated with dry eye disease. This anti-inflammatory action is central to its therapeutic effect in DED (Holland et al., 2017).
Long-term Safety and Efficacy : Long-term studies indicate that lifitegrast is safe and well-tolerated. Most treatment-emergent adverse events were mild to moderate, and no serious ocular adverse events were reported (Donnenfeld et al., 2016).
Application in Contact Lens Discomfort : Lifitegrast has also been studied for its efficacy in improving contact lens discomfort (CLD) in patients using silicone hydrogel contact lenses. It was found to be a safe and potentially effective therapeutic intervention for managing CLD (Gonzalez, 2018).
Effectiveness in Various DED Severities : A post hoc analysis of randomized clinical trials indicated that lifitegrast was particularly effective in patients with moderate to severe signs and symptoms of DED (Holland et al., 2021).
Improvement of Refractive Accuracy in Cataract Surgery : Lifitegrast has been shown to improve preoperative corneal surface measurement accuracy in dry eye patients scheduled for cataract surgery, enhancing the precision of the procedure (Hovanesian et al., 2019).
Innovative Delivery Methods : Research on novel delivery systems, like engineered contact lenses for passive and sustained release of lifitegrast, has been explored to improve drug utilization and reduce off-target effects (Mu et al., 2021).
Real-World Effectiveness : Real-world studies have shown significant improvement in DED signs and symptoms, including quality of life impacts, within months of initiating lifitegrast treatment (Hovanesian et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Cl2N2O7S.Na/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18;/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37);/q;+1/p-1/t23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOKOSRORLLIN-BQAIUKQQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23Cl2N2NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149785 | |
Record name | Lifitegrast sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lifitegrast sodium | |
CAS RN |
1119276-80-0 | |
Record name | Lifitegrast sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1119276800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lifitegrast sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIFITEGRAST SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG18FLP1KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.